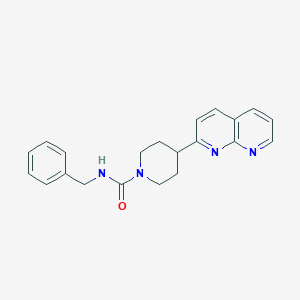![molecular formula C15H18N8O2S B6468629 6-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine CAS No. 2640873-64-7](/img/structure/B6468629.png)
6-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a synthetic compound. Its molecular structure includes an imidazole ring sulfonated at the fourth position and connected to an octahydropyrrolo[3,4-c]pyrrol group at the second position. The compound also incorporates a purine ring with a methyl group at the ninth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of the imidazole-4-sulfonyl chloride starting material involves the sulfonation of imidazole using chlorosulfonic acid.
Step 2: : The octahydropyrrolo[3,4-c]pyrrol scaffold is prepared via catalytic hydrogenation of a precursor pyrrole.
Step 3: : Coupling of imidazole-4-sulfonyl chloride with the octahydropyrrolo[3,4-c]pyrrol scaffold is performed under basic conditions.
Step 4: : The purine ring system is introduced via a condensation reaction with 6-chloropurine and 9-methylpurine.
Industrial Production Methods
Industrial production typically involves scaling up the synthesis through batch or continuous flow chemistry. Optimal yields and purity are achieved by fine-tuning reaction temperatures, solvent choices, and catalyst loadings.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation, particularly at the imidazole sulfonyl group, leading to the formation of sulfonate or sulfoxide derivatives.
Reduction: : The pyrrolo[3,4-c]pyrrol moiety can be reduced under hydrogenation conditions, modifying the compound's pharmacokinetic properties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: : Imidazole sulfonate derivatives.
Reduction: : Modified octahydropyrrolo[3,4-c]pyrrol compounds.
Substitution: : Various imidazole derivatives with functional groups such as alkyl, aryl, or acyl groups.
Aplicaciones Científicas De Investigación
Chemistry
Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug discovery efforts.
Biology
Explored for its potential as a bioactive molecule in various biological assays, often targeting enzyme inhibition or receptor modulation.
Medicine
Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry
Employed in the development of advanced materials with specific electronic or optical properties, given its unique structural features.
Mecanismo De Acción
The compound exerts its effects primarily by binding to specific molecular targets, such as enzymes or receptors. The imidazole and purine rings facilitate interactions through hydrogen bonding and π-π stacking, influencing various signaling pathways and biochemical processes.
Comparación Con Compuestos Similares
Unique Features
Incorporates both an imidazole and purine ring.
Presence of a sulfonyl group enhances water solubility and potential pharmacokinetic properties.
Similar Compounds
6-[1H-imidazole-4-sulfonyl]-9-methyl-9H-purine: : Lacks the octahydropyrrolo[3,4-c]pyrrol moiety.
4-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-purine: : Lacks the methyl group on the purine ring.
These structural variations impact their biological activity and chemical behavior, making 6-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine a unique compound with distinct properties.
Propiedades
IUPAC Name |
6-[5-(1H-imidazol-5-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methylpurine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O2S/c1-21-9-20-13-14(21)18-8-19-15(13)22-3-10-5-23(6-11(10)4-22)26(24,25)12-2-16-7-17-12/h2,7-11H,3-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYDXLBSHREICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)C5=CN=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-ethyl-5-fluoro-2-{5-[2-(1-methyl-1H-indol-3-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6468547.png)
![5-fluoro-6-methyl-2-{5-[3-(1H-pyrazol-1-yl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6468553.png)
![9-methyl-6-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6468562.png)
![5-fluoro-6-methyl-2-(5-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6468574.png)
![5-fluoro-6-methyl-2-[5-(9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6468575.png)
![4-{4-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzenesulfonyl}morpholine](/img/structure/B6468585.png)

![6-ethyl-5-fluoro-2-{5-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6468597.png)
![2-[5-(6-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B6468608.png)
![6-ethyl-5-fluoro-2-[5-(quinoxaline-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6468628.png)
![9-(2-methoxyethyl)-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6468630.png)
![2-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468643.png)
![6-[5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468649.png)
![2-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468651.png)
